1-Chloro-3-(difluoromethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a chloro group and a difluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 162.56 g/mol. The difluoromethyl group is notable for its unique electronic properties, which can influence the compound's reactivity and stability in various chemical environments. This compound is part of a larger class of halogenated benzenes that are significant in both industrial applications and research settings.
The biological activity of 1-chloro-3-(difluoromethyl)benzene has been explored in various studies. Due to the presence of the difluoromethyl group, this compound exhibits unique interactions with biological molecules, which could potentially modulate enzyme activity or receptor binding. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to interact with hydrophobic regions of proteins, making it a candidate for further pharmacological studies.
Synthesis of 1-chloro-3-(difluoromethyl)benzene typically involves multi-step processes. Common methods include:
1-Chloro-3-(difluoromethyl)benzene finds applications in various fields:
Studies on the interactions of 1-chloro-3-(difluoromethyl)benzene with biological systems are crucial for understanding its potential applications. Research indicates that its electronic properties allow it to engage effectively with various biomolecules, influencing their function and activity. Such studies often involve assessing binding affinities and mechanisms of action on target proteins or enzymes.
Several compounds share structural similarities with 1-chloro-3-(difluoromethyl)benzene, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-3-fluorobenzene | Contains only one fluorine; different reactivity patterns. | |
| 1-Chloro-4-(difluoromethyl)benzene | Difluoromethyl group at position 4 alters electronic properties. | |
| 1-Bromo-3-(difluoromethyl)benzene | Bromine instead of chlorine; affects reactivity and stability. | |
| 1-Chloro-2-(difluoromethyl)benzene | Different position of substituents influences chemical behavior. |
The uniqueness of 1-chloro-3-(difluoromethyl)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other halogenated benzenes. This makes it particularly valuable for applications requiring specific interactions and functionalities in complex chemical environments.
The systematic IUPAC name for this compound is 1-chloro-3-(difluoromethyl)benzene, derived from the benzene ring substituted with chlorine at position 1 and a difluoromethyl group (-CF₂H) at position 3. Common synonyms include:
These synonyms reflect variations in naming conventions but consistently describe the same molecular structure.
The molecular formula C₇H₅ClF₂ corresponds to a molar mass of 162.57 g/mol. The compound’s structure consists of a benzene ring with two substituents: a chlorine atom and a difluoromethyl group. The difluoromethyl group introduces significant electronic effects due to the electronegativity of fluorine, altering the ring’s reactivity toward electrophilic and nucleophilic agents.
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-Chloro-3-(difluoromethyl)benzene |
| Molecular Formula | C₇H₅ClF₂ |
| Molar Mass | 162.57 g/mol |
| SMILES Notation | C1=CC(=CC(=C1)Cl)C(F)F |
| Substituent Positions | 1 (Cl), 3 (-CF₂H) |
The planar geometry of the benzene ring ensures minimal steric hindrance between substituents, while the difluoromethyl group’s tetrahedral geometry introduces modest steric effects.
The synthesis of 1-chloro-3-(difluoromethyl)benzene emerged alongside advancements in fluorination techniques during the late 20th century. Early methods involved chlorination of difluoromethylbenzene derivatives, but modern approaches utilize cross-coupling reactions or direct fluorination of chlorinated precursors. The compound’s discovery is tied to the broader development of organofluorine chemistry, which gained momentum due to fluorine’s unique ability to modulate the bioavailability and metabolic stability of pharmaceuticals.
In industrial settings, this compound is prized for its role in synthesizing fluorinated analogs of bioactive molecules. For example, it serves as a precursor in the production of antifungal agents and herbicides, where the difluoromethyl group enhances compound stability and target specificity. Academically, it is a model substrate for studying nucleophilic aromatic substitution reactions, as the electron-withdrawing groups activate the ring toward substitution at specific positions.
Recent studies have explored its utility in metal-catalyzed cross-coupling reactions, enabling the construction of complex aryl-aryl bonds in drug candidates. Additionally, its derivatives are investigated for their potential in materials science, particularly in designing liquid crystals and polymers with tailored electronic properties.
The direct introduction of chlorine and difluoromethyl groups onto aromatic rings remains a cornerstone of 1-chloro-3-(difluoromethyl)benzene synthesis. Copper-catalyzed cross-coupling reactions between aryl iodides and α-silyldifluoroacetates represent a widely employed approach. For instance, Fujikawa et al. demonstrated that aryl iodides react with trimethyl(trifluoromethyl)silane (TMSCF2H) in the presence of a copper catalyst, yielding aryldifluoroacetates [4]. Subsequent hydrolysis and decarboxylation steps afford the target difluoromethylated aromatic compound. This method achieves moderate to high yields (60–85%) under mild conditions (60–80°C, 12–24 hours), with dimethyl sulfoxide (DMSO) or 1,2-dimethoxyethane (DME) as preferred solvents [4].
Electrophilic aromatic substitution provides an alternative route, where chlorination precedes difluoromethylation. Chlorine can be introduced via Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a Lewis acid, followed by difluoromethylation using reagents like difluorocarbene (CF2) generated in situ from chlorodifluoromethane (HCFC-22) [1]. However, regioselectivity challenges arise due to the electron-withdrawing effects of the chlorine substituent, necessitating careful optimization of reaction conditions.
Transition-metal-catalyzed fluorination has emerged as a powerful tool for constructing C–F bonds. Palladium-based systems, particularly those employing biaryl monophosphine ligands such as AlPhos, enable room-temperature fluorination of aryl triflates and bromides [3]. For example, Pd/AlPhos catalysts facilitate the substitution of aryl triflates with fluoride ions derived from cesium fluoride (CsF), achieving >90% conversion in toluene or 2-methyltetrahydrofuran at 25°C [3]. This method excels in substrates with electron-withdrawing groups, where traditional SNAr mechanisms face kinetic barriers.
Copper-mediated oxidative difluoromethylation offers complementary advantages. Zhu et al. reported a regioselective C–H activation protocol using TMSCF2H and 9,10-phenanthrenequinone (PQ) as an oxidant, enabling direct difluoromethylation of heteroarenes [2]. Applied to chlorinated aromatics, this method could theoretically produce 1-chloro-3-(difluoromethyl)benzene, though specific applications remain unexplored in the literature [2] [4].
Deoxyfluorination with sulfur tetrafluoride (SF4) in hydrogen fluoride (HF) solvent provides a high-yielding route to difluoromethylated aromatics. The EP 0970938 A1 patent details the conversion of 1,3-disubstituted benzaldehydes to 1-chloro-3-(difluoromethyl)benzene using SF4/HF at subambient temperatures (−60°C to 0°C) [5]. Key advantages include:
A representative procedure involves dissolving 1-chloro-3-formylbenzene in HF, cooling to −20°C, and introducing SF4 gas. After 12–24 hours, neutralization with aqueous bicarbonate followed by ether extraction isolates the product in 75–90% yield [5].
Microwave irradiation accelerates difluoromethylation reactions by enhancing reaction kinetics. While no direct studies on 1-chloro-3-(difluoromethyl)benzene exist, analogous systems show promise. For example, Xia et al. achieved difluoromethylation of benzothiazoles using TMSCF2H under microwave conditions (150°C, 30 minutes), reducing reaction times by 80% compared to conventional heating [2]. Adapting this to chlorinated aromatics could involve:
Preliminary data suggest yield improvements of 15–20% over thermal methods, though scalability challenges persist due to limited microwave reactor capacities.
Fractional distillation remains the primary isolation method for crude reaction mixtures. Key parameters include:
Recrystallization from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals (≥99.5% by GC-MS). For complex mixtures, flash chromatography on silica gel (230–400 mesh) with hexane/ethyl acetate gradients (0–15% ethyl acetate) resolves difluoromethylated products from di- or polyhalogenated impurities.
Neutralization of HF-containing reactions requires careful pH control:
Post-isolation analyses typically employ gas chromatography (GC-FID), 19F NMR (δ −110 to −115 ppm for CF2H), and high-resolution mass spectrometry (HRMS).
1-Chloro-3-(difluoromethyl)benzene exhibits a planar aromatic benzene ring structure with two distinct substituents that influence its overall molecular geometry and conformational behavior [1]. The compound features a meta-substitution pattern, with a chlorine atom at the 1-position and a difluoromethyl group (-CF₂H) at the 3-position of the benzene ring.
The molecular geometry is characterized by the standard aromatic benzene core with C-C bond lengths of approximately 1.40 Å and bond angles of 120°. The chlorine substituent introduces minimal steric hindrance due to its relatively small size, while the difluoromethyl group presents more significant steric and electronic effects [1]. The C-F bond lengths in the difluoromethyl group are approximately 1.34 Å, typical for C-F single bonds, and the C-H bond measures approximately 1.09 Å [2].
Conformational analysis reveals that the difluoromethyl group can adopt different rotational conformations around the C-C bond connecting it to the benzene ring. Studies on related difluoromethyl aromatic compounds indicate that the most stable conformation typically places the CF₂H group in a position that minimizes steric interactions while maximizing favorable electronic effects [3]. Density functional theory calculations on analogous compounds suggest that electron-withdrawing groups like chlorine and difluoromethyl create a polarized aromatic system [4].
The electronic distribution within the molecule shows that both substituents are electron-withdrawing, with the chlorine atom exerting inductive effects and the difluoromethyl group providing both inductive and hyperconjugative effects. This electronic configuration influences the overall dipole moment and reactivity patterns of the compound [2].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-Chloro-3-(difluoromethyl)benzene, with each nucleus type offering specific insights into the molecular environment and connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-Chloro-3-(difluoromethyl)benzene exhibits characteristic signals for both the aromatic protons and the difluoromethyl proton. The aromatic region typically displays signals between δ 6.8-7.6 ppm, with the exact chemical shifts dependent on the electronic effects of the substituents [4]. The meta-substitution pattern results in a complex multiplet for the aromatic protons, as each proton experiences different magnetic environments due to the varying distances from the electron-withdrawing substituents.
The most distinctive feature in the ¹H NMR spectrum is the difluoromethyl proton, which appears as a triplet at δ 5.5-6.0 ppm with a characteristic coupling constant JHF of approximately 56 Hz [4]. This large coupling constant is diagnostic for difluoromethyl groups and reflects the strong coupling between the proton and the two adjacent fluorine atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons typically resonate in the δ 120-140 ppm region, with the carbons bearing substituents showing characteristic shifts. The carbon bearing the chlorine substituent appears slightly downfield due to the deshielding effect of the halogen [5].
The difluoromethyl carbon exhibits a characteristic triplet due to coupling with the two fluorine atoms, typically appearing in the δ 110-130 ppm range. The coupling constant ¹JCF for the difluoromethyl carbon is typically around 240-250 Hz, which is diagnostic for this functional group [6].
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
The ¹⁹F NMR spectrum of 1-Chloro-3-(difluoromethyl)benzene shows a characteristic doublet for the equivalent fluorine atoms in the difluoromethyl group. These fluorines typically resonate between δ -110 to -120 ppm, with the exact chemical shift influenced by the aromatic substitution pattern [4]. The coupling between the two fluorine atoms results in a characteristic F-F coupling constant of approximately 240 Hz [6].
The fluorine signals also show coupling to the adjacent proton, appearing as a doublet of doublets in some cases. This complex splitting pattern provides valuable structural confirmation and helps distinguish the difluoromethyl group from other fluorinated substituents [5] [7].
Infrared Spectroscopy Analysis
Infrared spectroscopy of 1-Chloro-3-(difluoromethyl)benzene reveals several characteristic absorption bands that confirm the presence of specific functional groups and structural features. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, typical for aromatic compounds [8].
The C-F stretching vibrations of the difluoromethyl group produce strong, characteristic absorptions in the 1120-1250 cm⁻¹ region. These bands are particularly intense due to the high electronegativity difference between carbon and fluorine, making them diagnostic for fluorinated compounds [8]. The C-Cl stretching vibration appears at approximately 750 cm⁻¹, providing confirmation of the chlorine substituent [9].
The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, with the exact frequencies influenced by the electronic effects of the substituents. The difluoromethyl C-H stretching may appear as a distinct band around 2900-3000 cm⁻¹, slightly shifted from typical alkyl C-H stretches due to the electron-withdrawing effect of the adjacent fluorine atoms [2].
Mass Spectrometric Characteristics
Mass spectrometry of 1-Chloro-3-(difluoromethyl)benzene provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak [M]⁺ appears at m/z 162.56, corresponding to the calculated molecular weight [1]. The isotope pattern shows the characteristic 3:1 ratio for chlorine-containing compounds due to the presence of ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation patterns include the loss of chlorine (35 mass units) to give m/z 127.56, and the formation of tropylium-type ions at m/z 91.56 (C₇H₇⁺). The difluoromethyl group may undergo various fragmentation processes, including loss of HF (20 mass units) or F (19 mass units), providing additional structural information [6].
The protonated molecular ion [M+H]⁺ at m/z 163.56 is typically observed in positive ion electrospray ionization mass spectrometry. The compound may also form adduct ions with common cations such as sodium [M+Na]⁺ at m/z 185.56, which can aid in molecular weight determination .
The thermal properties of 1-Chloro-3-(difluoromethyl)benzene are influenced by the molecular structure and intermolecular forces present in the compound. While specific experimental data for this exact compound is limited, predictions can be made based on structural analogs and theoretical calculations.